4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a benzoxazepine core structure, which is a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-fluoro-2-methylphenylboronic acid, the compound can be synthesized through a series of reactions involving Suzuki coupling, cyclization, and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and specificity, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepines with different substituents on the phenyl ring, such as:
- 4-(2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 4-(3-chloro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 4-(3-methoxy-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The uniqueness of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to other similar compounds. The fluoro group can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-11-14(18)7-5-8-15(11)19-10-13-6-3-4-9-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULIRQEMWTFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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